1-(3-Iodopropyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14IN |
|---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
1-(3-iodopropyl)pyrrolidine |
InChI |
InChI=1S/C7H14IN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 |
InChI Key |
GSLHHGGUIUTHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCI |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Iodopropyl Pyrrolidine and Precursor Development
Direct N-Alkylation Strategies for Pyrrolidine (B122466) Ring Functionalization
Direct N-alkylation is a primary and straightforward method for synthesizing 1-(3-Iodopropyl)pyrrolidine. This strategy involves the formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and a three-carbon iodinated electrophile.
The most direct synthesis of this compound involves the reaction of pyrrolidine with 1,3-diiodopropane (B1583150). sigmaaldrich.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine nitrogen of pyrrolidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-diiodopropane and displacing an iodide ion as the leaving group.
A significant challenge in this reaction is controlling the stoichiometry to prevent over-alkylation. Since the product, this compound, is also a tertiary amine, it can react with another molecule of 1,3-diiodopropane to form a quaternary ammonium salt. To favor the desired mono-alkylation product, an excess of pyrrolidine is typically used. Alternatively, using a mixed haloalkane, such as 1-bromo-3-iodopropane, can offer better selectivity, as the iodine-bearing carbon is more reactive towards substitution than the bromine-bearing carbon.
Optimizing the reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. Key parameters include the choice of solvent, the stoichiometric ratio of reactants, and the reaction temperature.
Solvent Effects: The choice of solvent can significantly influence the reaction rate. Aprotic polar solvents, such as acetonitrile or dimethylformamide (DMF), are often effective for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Stoichiometry: As noted, using an excess of pyrrolidine relative to the dihaloalkane is a common strategy to favor mono-alkylation. The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is also essential to neutralize the hydroiodic acid (HI) formed during the reaction, preventing the protonation and deactivation of the pyrrolidine nucleophile.
Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to the formation of elimination byproducts or promote the undesired dialkylation. Careful temperature control is therefore necessary to achieve the optimal balance between reaction rate and selectivity.
| Parameter | Condition | Rationale |
| Reactants | Pyrrolidine, 1,3-Diiodopropane | Direct nucleophilic substitution. |
| Stoichiometry | Excess Pyrrolidine | Minimizes dialkylation to quaternary salt. |
| Base | K₂CO₃ or Et₃N | Neutralizes HI byproduct. |
| Solvent | Acetonitrile, DMF | Aprotic polar solvent enhances SN2 rate. |
| Temperature | Moderate Heat (e.g., 50-80 °C) | Balances reaction rate and selectivity. |
Indirect Synthesis via Functional Group Interconversion on the Alkyl Chain
An alternative to direct alkylation is a two-step indirect approach. This method first involves attaching a 3-hydroxypropyl group to the pyrrolidine nitrogen, followed by the conversion of the terminal hydroxyl group into an iodide.
The key intermediate, N-(3-Hydroxypropyl)pyrrolidine (also known as 3-(Pyrrolidin-1-yl)propan-1-ol), can be synthesized efficiently by reacting pyrrolidine with a 3-halopropanol, such as 3-bromopropanol or 3-chloropropanol. The reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (THF). sigmaaldrich.com This precursor is a stable liquid that can be purified by distillation before proceeding to the next step.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Pyrrolidine | 3-Bromopropanol | K₂CO₃ | THF | N-(3-Hydroxypropyl)pyrrolidine |
The conversion of the terminal hydroxyl group of N-(3-Hydroxypropyl)pyrrolidine to an iodide is a critical functional group interconversion. Several reliable methods exist for this transformation, with the Appel and Mitsunobu reactions being among the most common.
Appel Reaction: This reaction converts an alcohol to an alkyl iodide using triphenylphosphine (PPh₃) and an iodine source, such as elemental iodine (I₂) or carbon tetraiodide (CI₄). wikipedia.orgjk-sci.comorganic-chemistry.org The reaction proceeds by forming an oxyphosphonium intermediate, which is then displaced by an iodide ion in an SN2 reaction. alfa-chemistry.comchem-station.com The conditions are generally mild and neutral, making it suitable for substrates with sensitive functional groups. organic-chemistry.org A major driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. chem-station.com
Mitsunobu Reaction: The Mitsunobu reaction provides another route for converting alcohols to various functional groups, including iodides. wikipedia.org This reaction typically uses triphenylphosphine, a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD), and a source of iodide, such as methyl iodide (CH₃I) or zinc iodide (ZnI₂). nih.govnottingham.ac.uk The reaction proceeds with a complete inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in N-(3-Hydroxypropyl)pyrrolidine.
Both methods are highly effective but generate triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes complicate purification.
| Reaction Name | Reagents | Key Features |
| Appel Reaction | PPh₃, I₂ (or CI₄) | Mild, neutral conditions; forms stable PPh₃=O byproduct. wikipedia.orgorganic-chemistry.org |
| Mitsunobu Reaction | PPh₃, DEAD, CH₃I (or ZnI₂) | Effective for a wide range of nucleophiles; proceeds with inversion of configuration. wikipedia.orgnih.gov |
Convergent and Divergent Approaches to this compound Systems
The synthesis of this compound can also be viewed through the strategic lenses of convergent and divergent synthesis, which are particularly relevant when preparing a library of related compounds. acs.orgmdpi.com
Convergent Synthesis: A convergent approach involves preparing different fragments of the target molecule separately and then combining them in the final stages. nih.gov In the context of this compound, this could involve the synthesis of a pyrrolidine derivative and a separate 3-iodopropyl electrophile (e.g., 3-iodopropanol nih.gov activated as a tosylate). These two fragments are then joined in a late-stage coupling reaction. This strategy is often efficient for complex targets as it allows for the independent optimization of each fragment's synthesis.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of different final products. acs.orgorganic-chemistry.org For example, N-(3-Hydroxypropyl)pyrrolidine could serve as a branch point. One portion could be iodinated to yield the target compound, while other portions could be subjected to different reactions (e.g., oxidation, esterification, or conversion to an azide) to generate a library of structurally diverse pyrrolidine derivatives. This approach is highly efficient for creating chemical libraries for drug discovery or materials science applications. researchgate.net
Ring-Opening Reactions Leading to Pyrrolidine Derivatives
The formation of the pyrrolidine ring or the introduction of a functionalized side chain can be effectively achieved through the ring-opening of strained heterocyclic systems. These reactions leverage the inherent ring strain of small rings like aziridines and azetidines to drive the formation of the desired product.
One plausible and direct precursor for this compound is its chloro- or bromo-analogue, which can be converted to the final product via a halide exchange reaction. The Finkelstein reaction is a classic and highly efficient method for this transformation. wikipedia.orgorganic-chemistry.org It operates on the principle of differential solubility of alkali metal halide salts in solvents like acetone. wikipedia.org For instance, treating 1-(3-chloropropyl)pyrrolidine with an excess of sodium iodide in acetone would lead to the precipitation of sodium chloride, driving the equilibrium towards the formation of the more soluble this compound. wikipedia.orglscollege.ac.in
Table 1: Illustrative Conditions for Finkelstein Halide Exchange
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| 1-(3-Chloropropyl)pyrrolidine | Sodium Iodide (NaI) | Acetone | Reflux | 12-24 | This compound |
| 1-(3-Bromopropyl)pyrrolidine | Sodium Iodide (NaI) | Acetone | Reflux | 6-12 | This compound |
| 1-(3-Chloropropyl)pyrrolidine | Potassium Iodide (KI) | Acetonitrile | 80 | 18 | This compound |
Furthermore, the pyrrolidine moiety itself can be constructed from acyclic precursors through intramolecular cyclization, or the entire N-(3-iodopropyl)amino structure can be generated from the ring-opening of a strained azetidinium ion. The nucleophilic ring-opening of azetidinium salts with halide ions, including iodide, provides a direct route to γ-haloamines. researchgate.net In this approach, an N-substituted azetidinium ion is attacked by a nucleophile, leading to the cleavage of a C-N bond and the formation of a linear amine. The regioselectivity of the attack is influenced by the substitution pattern on the azetidine ring.
Another relevant strategy involves the ring-opening of activated aziridines. While aziridines are typically less reactive than their protonated or alkylated aziridinium ion counterparts, they can be opened by various nucleophiles under appropriate conditions. nih.govnih.gov An efficient method for the ring-opening of aziridines with iodine, promoted by thiophenol, yields β-iodo amines. This suggests that a suitably substituted aziridine could potentially serve as a precursor to a fragment of the target molecule.
Multicomponent Reaction Strategies Incorporating Pyrrolidine and Halopropyl Moieties
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step, adhering to the principles of atom and step economy. nih.gov Several MCRs have been developed for the synthesis of substituted pyrrolidines. tandfonline.com
A particularly relevant strategy is the metal iodide-promoted three-component synthesis of substituted pyrrolidines. acs.orgnih.govlu.se This reaction typically involves the one-pot combination of a cyclopropyl ketone, an aldehyde, and an amine, catalyzed by a metal iodide such as magnesium iodide. nih.gov The reaction proceeds through a cascade of events initiated by the formation of an iminium ion from the amine (e.g., pyrrolidine) and the aldehyde. This is followed by a sequence of ring-opening of the cyclopropyl ketone and subsequent cyclization to form the highly substituted pyrrolidine ring. While this specific reaction does not directly incorporate an iodopropyl moiety, its reliance on a metal iodide catalyst highlights the compatibility of iodide ions within a multicomponent setup designed to generate pyrrolidine structures.
To directly incorporate an iodopropyl moiety using an MCR, one could envision a strategy where one of the components contains the required iodo-functionality. For example, a three-component reaction between pyrrolidine, an aldehyde, and a third component bearing an iodoalkyl group could potentially assemble the target structure. Another conceptual approach involves the use of formaldehyde or a surrogate in a Mannich-type reaction, which is a classic MCR. beilstein-journals.orgrsc.org A hypothetical reaction could involve pyrrolidine, formaldehyde, and an iodo-substituted nucleophile or electrophile to construct the 1-(3-iodopropyl) side chain.
The 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile is another cornerstone of pyrrolidine synthesis via MCRs. iaea.orgresearchgate.net Azomethine ylides can be generated in situ from the condensation of an amine (like a derivative of pyrrolidine) and an aldehyde. iaea.org If the dipolarophile were to contain an iodopropyl group, this would provide a convergent route to the desired scaffold.
Table 2: Conceptual Multicomponent Approach for Pyrrolidine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Promoter | Potential Product Class |
| Pyrrolidine | 3-Iodopropanal | Alkene | Lewis Acid | Substituted Pyrrolidines |
| Isatin | Sarcosine | (3-Iodopropyl)acrylate | Heat | Spiro-pyrrolidines |
| Cyclopropyl Ketone | Aldehyde | Pyrrolidine | Magnesium Iodide | Substituted Pyrrolidines |
These multicomponent strategies underscore the flexibility and efficiency of modern synthetic organic chemistry in constructing complex molecular architectures like this compound from simpler, readily available starting materials.
Chemical Reactivity and Transformations Involving 1 3 Iodopropyl Pyrrolidine
Nucleophilic Substitution Reactions
The carbon-iodine bond in 1-(3-Iodopropyl)pyrrolidine is highly susceptible to nucleophilic attack. Iodide is an excellent leaving group, facilitating substitution reactions under relatively mild conditions. These transformations can occur in either an intramolecular or intermolecular fashion, leading to a diverse array of molecular architectures.
The presence of the pyrrolidine (B122466) nitrogen, a potent nucleophile, in the same molecule as the iodopropyl electrophile allows for intramolecular cyclization. This process typically occurs via an intramolecular SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the terminal carbon of the propyl chain, displacing the iodide ion.
The product of this cyclization is a quaternary ammonium salt containing a fused ring system. Specifically, the reaction yields a pyrrolizidinium iodide salt. The formation of the five-membered ring in the pyrrolizidine (B1209537) system is kinetically and thermodynamically favorable. Such fused heterocyclic systems are core structures in various natural products, including many alkaloids. The reaction is generally promoted by heat or the use of a non-nucleophilic base to scavenge any adventitious acid.
Mechanism: The reaction proceeds through a transition state where the pyrrolidine nitrogen attacks the electrophilic carbon atom, leading to the formation of a new C-N bond and the simultaneous cleavage of the C-I bond.
Significance: This cyclization provides a direct route to the pyrrolizidine skeleton, a privileged scaffold in medicinal chemistry and natural product synthesis.
This compound serves as an excellent alkylating agent, capable of introducing the 3-pyrrolidinylpropyl group onto a wide range of nucleophiles. This intermolecular SN2 reaction is a fundamental transformation for building molecular complexity. The choice of nucleophile dictates the functional group that becomes attached to the propyl chain.
N-Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles can be readily alkylated to form the corresponding secondary or tertiary amines and quaternary ammonium salts, respectively. rsc.org These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HI generated.
O-Nucleophiles: Alkoxides and phenoxides react to form ethers, while carboxylates yield esters. These reactions typically require a polar aprotic solvent to solvate the nucleophile effectively.
S-Nucleophiles: Thiolates are particularly potent nucleophiles and react rapidly with this compound to form thioethers (sulfides). This reaction is highly efficient and is a common method for introducing sulfur-containing functionalities.
C-Nucleophiles: Carbanions, such as those derived from malonic esters or enolates of ketones, can displace the iodide to form a new carbon-carbon bond. This allows for the extension of the carbon skeleton and the introduction of further functional groups.
The table below summarizes the outcomes of intermolecular substitution reactions with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Class |
| N-Nucleophile | Diethylamine | K₂CO₃, Acetonitrile, reflux | Tertiary Amine |
| O-Nucleophile | Sodium phenoxide | DMF, 80 °C | Aryl Ether |
| S-Nucleophile | Sodium thiophenolate | Ethanol, rt | Thioether |
| C-Nucleophile | Sodium diethyl malonate | THF, reflux | Alkylated Malonic Ester |
The principles of regioselectivity and diastereoselectivity are crucial for achieving specific outcomes in complex syntheses.
Regioselectivity: In the context of simple intermolecular substitution reactions involving this compound, regioselectivity is straightforward. The terminal carbon bearing the iodine is the sole electrophilic site, so nucleophilic attack occurs exclusively at this position. Issues of regioselectivity would arise only if the substrate contained other potential electrophilic centers.
Diastereoselectivity: Diastereoselectivity becomes a key consideration when either the pyrrolidine ring is chiral (e.g., derived from proline) or the nucleophile possesses a stereocenter. In such cases, the existing stereocenter can influence the trajectory of the incoming nucleophile, leading to a preferential formation of one diastereomer over another. This is due to steric hindrance in the SN2 transition state, which favors the pathway of least steric repulsion. For instance, a bulky substituent on a chiral pyrrolidine ring can shield one face of the molecule, directing the nucleophile to attack from the opposite, more accessible face. While the reaction center itself is not typically a new stereocenter, its formation can be influenced by adjacent chiral centers.
Radical Reactions and Mechanistic Pathways
Beyond its role in ionic reactions, the weak carbon-iodine bond of this compound allows it to participate in radical chemistry. Homolytic cleavage of the C-I bond generates a carbon-centered radical, which can undergo a variety of transformations, most notably intramolecular cyclizations. libretexts.org
The 3-pyrrolidinylpropyl radical is typically generated under reductive conditions. The most common method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.org
Generation Mechanism:
Initiation: AIBN decomposes upon heating (or photolysis) to generate nitrogen gas and two cyanoisopropyl radicals.
Propagation (Step 1): The initiator radical abstracts a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).
Propagation (Step 2): The tributyltin radical abstracts the iodine atom from this compound, a process known as halogen abstraction, to produce tributyltin iodide and the desired 3-pyrrolidinylpropyl radical.
Reactivity: Once formed, this primary alkyl radical is a highly reactive intermediate. researchgate.net It can participate in several reaction types, including:
Hydrogen Abstraction: It can abstract a hydrogen atom from a donor molecule (like Bu₃SnH) to yield 1-propylpyrrolidine, effectively achieving a dehalogenation of the starting material. libretexts.org
Intermolecular Addition: It can add to multiple bonds (e.g., alkenes, alkynes) to form a new C-C bond and a new radical species.
Intramolecular Cyclization: As discussed below, it can cyclize by attacking another part of the molecule, which is often the most synthetically useful pathway.
Intramolecular radical cyclization is a powerful tool for forming cyclic compounds, particularly five- and six-membered rings. researchgate.net The 3-pyrrolidinylpropyl radical is well-suited for such transformations. The radical at the end of the propyl chain can attack the pyrrolidine ring or a substituent attached to it.
A common and synthetically valuable pathway is the 5-exo-trig cyclization, where the radical attacks a double bond positioned five atoms away. For the 3-pyrrolidinylpropyl radical itself to cyclize, it would typically require an unsaturated moiety on the nitrogen atom. However, a more direct cyclization can occur via hydrogen atom transfer.
In a process analogous to the Hofmann-Löffler-Freytag reaction, a nitrogen-centered radical (formed if the starting material were an N-chloro or N-bromo amine) can abstract a hydrogen atom from the propyl chain. libretexts.org In the case of the 3-pyrrolidinylpropyl radical generated from the iodide, a direct attack on a C-H bond of the pyrrolidine ring is also possible, though often requires specific geometric alignments. This can lead to the formation of fused ring systems like indolizidines.
The regiochemical outcome of radical cyclizations is generally governed by Baldwin's rules, which favor kinetically controlled "exo" cyclizations for smaller rings.
The table below outlines a typical radical cyclization process.
| Step | Description | Reagents/Conditions | Intermediate/Product |
| 1. Radical Generation | Halogen abstraction from the alkyl iodide. | Bu₃SnH, AIBN, Benzene, reflux | 3-Pyrrolidinylpropyl radical |
| 2. Intramolecular H-Abstraction | The carbon radical abstracts a hydrogen from the α-position of the pyrrolidine ring. | - | A rearranged radical on the pyrrolidine ring. |
| 3. Radical Quenching | The new radical abstracts a hydrogen from Bu₃SnH to yield the final product. | Bu₃SnH | Indolizidine (fused bicyclic product) |
This radical-mediated pathway provides a complementary method to the ionic intramolecular cyclization, often proceeding under neutral conditions and offering different stereochemical outcomes, thus enriching the synthetic utility of this compound.
Metal-Catalyzed Radical Processes Involving Carbon-Iodine Bond Activation
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, a process that can be initiated by metal catalysts to generate radical intermediates. This reactivity is foundational to a variety of synthetic transformations. While specific studies detailing metal-catalyzed radical reactions directly on this compound are not extensively documented in the provided search results, the principles of such reactions are well-established for similar alkyl iodides.
Open-shell metalloporphyrins, for instance, are known to function as metalloradical catalysts. nih.gov These complexes can facilitate one-electron activation processes, leading to the formation of radical species that can then engage in further reactions. nih.gov The activation of strong C(sp3)–H bonds has been demonstrated using this approach, suggesting the potential for similar activation of the weaker carbon-iodine bond. nih.gov
In a broader context, iodine(III) reagents are recognized for their role in radical chemistry, acting as single electron oxidants to generate carbon and heteroatom radicals. nih.gov While not a direct metal-catalyzed process on the substrate itself, this highlights the utility of iodine-containing compounds in initiating radical reactions. These processes can occur through thermal or light-mediated homolysis of the hypervalent bond. nih.gov
The general mechanism for metal-catalyzed radical processes involving an alkyl iodide like this compound would likely involve an initial single-electron transfer (SET) from a low-valent metal catalyst to the carbon-iodine bond. This would result in the formation of an alkyl radical and an iodide anion, with the metal being oxidized. The resulting alkyl radical can then participate in various bond-forming reactions.
Organometallic Transformations Utilizing the Carbon-Iodine Bond
The polarized carbon-iodine bond in this compound serves as a versatile functional group for a range of organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for constructing C-C, C-N, and C-O bonds. researchgate.net These reactions are valued for their mild conditions and tolerance of various functional groups. researchgate.netsigmaaldrich.com While the direct application to this compound is not explicitly detailed, the principles of these reactions are broadly applicable to alkyl iodides.
C-C Bond Formation:
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are fundamental methods for creating carbon-carbon bonds. sigmaaldrich.com For instance, a Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base. Similarly, the Heck reaction could couple the alkyl iodide with an alkene. sigmaaldrich.com The choice of palladium catalyst and ligands is often crucial for the success of these transformations. sigmaaldrich.comnih.gov
The table below illustrates representative conditions for palladium-catalyzed C-C bond forming reactions, which could be adapted for this compound.
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Solvent |
| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF, CH₃CN |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine (B6355638) | THF, DMF |
C-N Bond Formation:
The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming carbon-nitrogen bonds. This reaction would involve coupling this compound with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The development of new protocols for oxidative C-N bond formation has been an area of active research. nih.govscispace.com Some methods utilize main group oxidants, such as iodine(III) reagents, to facilitate these transformations. nih.govscispace.com
The electrophilic carbon atom of the carbon-iodine bond in this compound is susceptible to nucleophilic attack by main group organometallic reagents, such as Grignard and organolithium reagents.
Grignard Reagents:
Grignard reagents (R-MgX) are strong nucleophiles and bases that readily react with alkyl halides. masterorganicchemistry.com The reaction of this compound with a Grignard reagent would result in the formation of a new carbon-carbon bond, displacing the iodide ion. This is a classic method for alkyl chain extension. The formation of Grignard reagents themselves involves the oxidative addition of magnesium to an alkyl halide. uni-muenchen.de
Organolithium Reagents:
Organolithium reagents (R-Li) are even more powerful nucleophiles and bases than Grignard reagents. wikipedia.orgyoutube.com They react with alkyl iodides in a similar fashion to Grignard reagents to form C-C bonds. wikipedia.org Due to their high reactivity, these reactions are typically carried out at low temperatures and under inert atmospheres. nih.govresearchgate.net The use of organolithium reagents is a cornerstone of modern synthetic organic chemistry for creating complex carbon skeletons. sigmaaldrich.com
Applications of 1 3 Iodopropyl Pyrrolidine As a Key Synthetic Building Block
Construction of Diverse Heterocyclic Frameworks
The dual functionality of 1-(3-Iodopropyl)pyrrolidine makes it an ideal starting point for synthesizing more complex heterocyclic systems. The iodopropyl chain serves as a reactive handle for intramolecular cyclization reactions, leading to the formation of fused and spirocyclic systems, as well as more complex nitrogen-containing polycycles.
The construction of pyrrolidine-fused and spirocyclic scaffolds is of significant interest due to their prevalence in natural products and their ability to explore three-dimensional chemical space. This compound and its derivatives are key precursors in reactions designed to forge these intricate structures.
One powerful method involves the radical cyclization of ynamides bearing an N-iodopropyl chain. In a notable study, various ynamides were treated with tributyltin hydride and a radical initiator (AIBN). The reaction proceeds via a 5-exo-dig cyclization to generate a vinyl radical, which is then quenched to form (Z)-2-arylidenepyrrolidines in good to excellent yields. The exocyclic double bond created in this process is a key feature, serving as a versatile anchor for subsequent chemical transformations to build more complex systems. For instance, the resulting 2-benzylidenepyrrolidine can undergo cyclopropanation to afford spirocyclic pyrrolidines, demonstrating a pathway from a simple iodopropyl precursor to a complex spiro-framework.
Another important strategy involves the samarium(II) iodide (SmI2)-promoted cyclization of cyclic imides that have a 3-iodopropyl group attached to the imide nitrogen. This method has been successfully used to construct nitrogen-fused polycyclic amides, which are core structures in various bicyclic alkaloids.
Table 1: Radical Cyclization of Ynamides with N-(3-Iodopropyl) Chain
| Substrate (Ynamide) | Product | Yield (%) | Reference |
|---|---|---|---|
| N-(3-Iodopropyl)-N-(phenylethynyl)formamide | (Z)-2-Benzylidenepyrrolidine | 85 | |
| N-(tert-Butoxycarbonyl)-N-(3-iodopropyl)-N'-(phenylethynyl)hydrazine | Di-tert-butyl (Z)-1-(2-(benzylidene)pyrrolidin-1-yl)-hydrazine-1,2-dicarboxylate | 75 |
Data sourced from studies on radical cyclizations of ynamides to form pyrrolidine (B122466) derivatives.
Beyond simple fused and spirocyclic systems, the reactivity of the iodopropyl group is harnessed to create elaborate nitrogen-containing polycyclic compounds. These structures are often inspired by natural products and are of great interest in drug discovery.
The aforementioned SmI2-promoted cyclization is a prime example of building nitrogen-fused polycycles. By starting with an appropriate cyclic imide, such as succinimide (B58015) or glutarimide, and alkylating it with 1,3-diiodopropane (B1583150) (a precursor to the this compound moiety in spirit), a substrate for reductive cyclization is formed. Treatment with samarium(II) iodide initiates a radical or organosamarium-mediated cyclization to form bicyclic lactams, which are precursors to pyrrolizidine (B1209537) and indolizidine alkaloids. This strategy highlights how the iodopropyl chain can be used to bridge two rings, forming a polycyclic system.
Precursors for Advanced Organic Materials and Probes (Focus on chemical synthesis)
The pyrrolidine moiety is increasingly incorporated into the design of advanced organic materials and molecular probes due to its influence on solubility, stability, and stereochemistry. This compound serves as a key building block for introducing this valuable fragment into larger functional systems.
While direct synthesis of a complete optical or electronic material from this compound is not commonly reported, its role as an alkylating agent is critical for creating scaffolds based on well-established photo- or electro-active cores. For example, carbazole (B46965) derivatives are widely used in organic light-emitting diodes (OLEDs) and photovoltaics. The functionalization of a carbazole core with a pyrrolidinylpropyl group can be readily achieved using this compound as the alkylating agent. This synthetic step attaches the flexible, polar pyrrolidine unit to the rigid, planar carbazole, a common strategy for tuning the solid-state packing and solubility of organic materials. The synthesis of 9-(3-iodopropyl)-9H-carbazole and its subsequent use in cross-coupling reactions demonstrates the viability of this approach for building complex architectures relevant to materials science.
The pyrrolidine scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. The stereocenters on the pyrrolidine ring can effectively control the enantioselectivity of metal-catalyzed reactions. This compound can be used to append the pyrrolidine motif to various ligand backbones. For instance, the nitrogen atom of a pincer ligand precursor can be alkylated with this compound to introduce the pyrrolidinylpropyl arm. This modification can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. The synthesis of nickel pincer complexes featuring a pyrrolidine moiety highlights the importance of this structural unit in modern catalyst design.
Strategies for Molecular Diversification and Scaffold Decoration
A central goal in modern drug discovery and chemical biology is the creation of diverse molecular libraries around a common scaffold. This compound is an excellent tool for this purpose, enabling the decoration of existing molecular frameworks with the pyrrolidinylpropyl group.
This strategy is particularly effective for modifying core structures containing nucleophilic sites, such as phenols, thiols, or secondary amines. The reaction of this compound with these functional groups via a simple nucleophilic substitution provides a straightforward method to introduce the pyrrolidine moiety. This approach is valuable for several reasons:
Improved Physicochemical Properties: The addition of the basic pyrrolidine group can enhance aqueous solubility and provide a handle for salt formation, which are desirable properties for drug candidates.
Exploring Structure-Activity Relationships (SAR): By appending the pyrrolidinylpropyl chain to a biologically active core, chemists can probe new regions of chemical space and explore interactions with biological targets.
Fragment-Based Drug Discovery (FBDD): The pyrrolidinylpropyl fragment itself can be used in FBDD campaigns, where its binding to a target can be optimized by further elaboration of the core scaffold.
The radical cyclization of ynamides bearing an N-iodopropyl chain, as discussed previously, also represents a powerful strategy for molecular diversification. Starting from a simple, linear precursor, this reaction generates a more complex cyclic product with an exocyclic double bond that is ripe for further functionalization, enabling access to a wide array of structurally diverse pyrrolidine derivatives.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (Z)-2-Arylidenepyrrolidine |
| 1,3-Diiodopropane |
| 9-(3-Iodopropyl)-9H-carbazole |
| AIBN |
| Carbazole |
| Glutarimide |
| Samarium(II) iodide |
| Succinimide |
| Tributyltin hydride |
Introduction of Spatially Defined Substituents and Stereochemical Control
The pyrrolidine ring is a fundamental structural motif found in a vast array of biologically active compounds, including many pharmaceuticals and natural products. mdpi.comnih.gov The precise arrangement of substituents on this five-membered ring, known as stereochemistry, is often crucial for its biological function. Consequently, synthetic methods that allow for the controlled installation of substituents in specific three-dimensional orientations are of paramount importance in medicinal and synthetic chemistry. rsc.org this compound serves as a valuable building block in this context, enabling the introduction of a pyrrolidine moiety with a defined spatial arrangement of its substituents.
The stereoselective synthesis of pyrrolidine derivatives is a well-explored area of research, with numerous strategies developed to control the stereochemical outcome of reactions. mdpi.comnih.gov These methods can be broadly categorized into two groups: those that utilize a pre-existing pyrrolidine ring as a starting material and those that construct the pyrrolidine ring from acyclic precursors in a stereoselective manner. nih.gov this compound falls into the first category, where the pyrrolidine ring is already formed, and the focus is on its subsequent functionalization.
The presence of the iodo group in this compound provides a reactive handle for a variety of chemical transformations. This allows for the attachment of the pyrrolidinylpropyl group to other molecules, and the stereochemistry of the pyrrolidine ring can influence the stereochemical outcome of these reactions. For instance, in the synthesis of complex molecules, the pyrrolidine ring can act as a chiral auxiliary, directing the stereoselective formation of new stereocenters.
A notable application of substituted pyrrolidines is in the synthesis of fluorinated derivatives, which can have a significant impact on the conformational behavior and biological properties of the molecule. beilstein-journals.org The introduction of fluorine can influence the puckering of the pyrrolidine ring and the orientation of substituents, thereby affecting how the molecule interacts with biological targets. beilstein-journals.org While direct examples involving this compound in this specific context are not prevalent in the reviewed literature, the principle of using a pre-functionalized pyrrolidine to control stereochemistry is well-established.
The following table provides examples of pyrrolidine-containing drugs where stereochemistry is critical for their activity, highlighting the importance of synthetic building blocks that allow for stereochemical control.
| Drug | Therapeutic Use | Importance of Stereochemistry |
| Daclatasvir | Hepatitis C | The specific stereochemistry of the pyrrolidine and other chiral centers is essential for its potent inhibition of the NS5A protein. mdpi.com |
| Grazoprevir | Hepatitis C | Used in combination therapy, its efficacy relies on the precise spatial arrangement of its complex structure, which includes a pyrrolidine derivative. mdpi.com |
| Doripenem | Antibiotic | As a carbapenem (B1253116) antibiotic, its ability to combat resistant bacteria like Pseudomonas aeruginosa is dependent on its specific stereoisomeric form. mdpi.com |
| Anisomycin | Antibiotic | The stereoselective synthesis of this natural product, which contains a pyrrolidine ring, is crucial for its biological activity. mdpi.com |
Future Perspectives and Emerging Research Avenues for 1 3 Iodopropyl Pyrrolidine Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the pyrrolidine (B122466) motif and the alkyl iodide chain in 1-(3-Iodopropyl)pyrrolidine can be significantly enhanced and controlled through the use of advanced catalytic systems. Research into the synthesis and functionalization of pyrrolidines provides a roadmap for the future development of catalysts applicable to this specific compound. The goal is to achieve higher yields, greater selectivity (regio-, stereo-, and enantioselectivity), and milder reaction conditions.
Future research will likely focus on several key areas of catalysis:
Transition Metal Catalysis: Systems involving metals like palladium, nickel, copper, iridium, and rhodium are central to modern organic synthesis. For this compound, these catalysts can be employed for a variety of transformations. For instance, palladium-catalyzed cross-coupling reactions could be used to attach aryl or other functional groups at the propyl chain's terminus. sci-hub.se Nickel pincer complexes have shown promise in the cross-coupling of alkyl halides, suggesting their potential applicability. epfl.ch Copper and silver catalysts are instrumental in asymmetric 1,3-dipolar cycloadditions to form substituted pyrrolidines, a strategy that could be reversed or adapted to functionalize the pyrrolidine ring. mappingignorance.orgnih.govresearchgate.net Iridium and rhodium complexes, known for their efficacy in C-H activation and amination reactions, could offer novel pathways for derivatization. organic-chemistry.org
Organocatalysis: The development of small organic molecule catalysts that mimic the function of enzymes is a burgeoning field. For reactions involving this compound, organocatalysts based on pyrrolidine derivatives themselves (e.g., those combined with thiohydantoin or thioxotetrahydropyrimidinone moieties) have proven effective in asymmetric Michael additions. nih.gov This suggests the potential for autocatalytic or biomimetic systems where the pyrrolidine scaffold participates in its own transformation.
Photoredox Catalysis: This approach uses light to initiate single-electron transfer (SET) processes, enabling unique and often challenging transformations under mild conditions. Lewis acid and photoredox catalysis have been used for the selective C–N bond cleavage in unstrained pyrrolidines, opening up novel synthetic routes from pyrrolidine-containing molecules. nih.gov This could be applied to this compound to generate radical intermediates for subsequent functionalization or ring-opening reactions.
Heterogeneous Catalysis: Immobilizing catalysts on solid supports, such as microporous organic polymers, offers significant advantages in terms of catalyst recovery and recycling, aligning with green chemistry principles. csic.es Pyrrolidine-based catalytic polymers have been developed and shown to be effective in various bond-forming reactions, indicating a viable strategy for the sustainable transformation of this compound. csic.es
| Catalyst System | Catalyst Type | Potential Application for this compound | Reference |
|---|---|---|---|
| Palladium/dppb | Transition Metal | Stereoselective synthesis of 2-(arylmethyl)pyrrolidines. | sci-hub.se |
| Nickel Pincer Complex | Transition Metal | Cross-coupling reactions at the alkyl iodide. | epfl.ch |
| Copper(I) / Silver(I) | Transition Metal | Catalyzing cycloaddition reactions to form complex pyrrolidine structures. | mappingignorance.orgnih.gov |
| Cp*Ir Complex | Transition Metal | N-heterocyclization reactions, potentially for modifying the pyrrolidine ring. | organic-chemistry.org |
| Pyrrolidine-Thioxotetrahydropyrimidinone | Organocatalyst | Asymmetric Michael additions and other stereoselective transformations. | nih.gov |
| Iridium(III) / Zn(OTf)₂ | Photoredox / Lewis Acid | Selective C-N bond cleavage and ring-opening functionalization. | nih.gov |
| Pyrrolidine-based Microporous Polymers | Heterogeneous | Recyclable catalysis for sustainable C-N and C-C bond formation. | csic.es |
Green Chemistry Principles in its Synthesis and Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Future research on this compound will undoubtedly incorporate these principles.
Key green chemistry strategies include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Domino or tandem reactions are particularly effective in this regard. A one-pot, three-component domino reaction for synthesizing pyrrolidine-fused spirooxindoles has been developed that proceeds under catalyst-free conditions in an ethanol-water mixture, showcasing a highly atom-economical and environmentally friendly approach. rsc.org
Use of Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or supercritical fluids. The synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium using potassium carbonate as an inexpensive and environmentally benign catalyst. vjs.ac.vn This method avoids hazardous reagents and operates at a moderate temperature, making it a promising green route for producing related pyrrolidine derivatives. vjs.ac.vn
Catalyst-Free and Recyclable Catalysis: Eliminating the need for catalysts, especially those based on toxic or precious metals, simplifies purification and reduces waste. When catalysts are necessary, using recyclable heterogeneous catalysts, as discussed previously, is a key green strategy. csic.es
Renewable Feedstocks: While not yet prevalent for this specific compound, future research could explore the synthesis of the pyrrolidine core from biomass-derived starting materials.
| Approach | Traditional Method Example | Green Chemistry Alternative | Key Green Advantage | Reference |
|---|---|---|---|---|
| Solvent & Catalyst | Use of volatile organic solvents and heavy metal catalysts. | Synthesis in EtOH/H₂O or purely aqueous media with K₂CO₃. | Avoids hazardous solvents and toxic catalysts. | rsc.orgvjs.ac.vn |
| Reaction Type | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component domino reactions. | Higher atom economy, reduced waste, and energy savings. | rsc.org |
| Catalyst System | Homogeneous catalysts requiring complex workup. | Catalyst-free conditions or recyclable heterogeneous catalysts. | Simplified purification and catalyst reuse. | csic.esrsc.org |
Applications in Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. stolichem.com This technology is particularly well-suited for the synthesis and transformation of reactive intermediates like this compound.
Future applications are expected in:
Scalable and Safe Synthesis: The synthesis of alkyl iodides, for example via a Finkelstein reaction, can be hazardous on a large scale in batch reactors. Continuous flow systems minimize the volume of reactive material at any given time, significantly improving safety. stolichem.comsmolecule.com This would allow for the on-demand, scalable production of this compound.
High-Throughput Library Synthesis: Flow chemistry can be integrated with automated systems and machine learning algorithms to rapidly synthesize and screen libraries of compounds. vapourtec.com By feeding different reagents into the stream containing this compound, a vast array of derivatives can be generated efficiently, accelerating the discovery of new molecules with desired properties. nih.gov
Accessing Novel Reaction Conditions: Flow reactors allow for precise control over temperature and pressure, enabling reactions that are difficult or dangerous to perform in batch. This could unlock new reaction pathways for this compound that are inaccessible under standard conditions.
While specific literature on the continuous flow synthesis of this compound is limited, the successful application of this technology to related structures, such as the synthesis of unsaturated pyrrolidines and other nitrogen heterocycles, demonstrates its feasibility and high potential. smolecule.comnih.gov
Exploration of Undiscovered Chemical Space through its Unique Reactivity Profile
The dual functionality of this compound makes it an excellent starting point for exploring new areas of chemical space. Its reactivity profile allows for a diverse range of transformations, leading to novel molecular architectures.
Intramolecular Reactions: The presence of a nucleophilic nitrogen and an electrophilic carbon center within the same molecule makes it a prime candidate for intramolecular cyclization reactions. For example, ynamides attached to the pyrrolidine nitrogen can undergo radical cyclization with the iodopropyl chain to form complex bicyclic nitrogen heterocycles in a highly regio- and stereoselective manner. thieme-connect.comsorbonne-universite.fr
Fragment-Based Drug Discovery (FBDD): The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry. rsc.org this compound can serve as a versatile fragment for building libraries of three-dimensional molecules. nih.gov The iodopropyl chain acts as a vector that can be functionalized to explore interactions with biological targets, while the pyrrolidine core provides a well-defined spatial orientation. nih.gov
Ring-Opening and Rearrangement: Modern catalytic methods, such as photoredox catalysis, can induce the cleavage of the otherwise stable C-N bonds in the pyrrolidine ring. nih.gov Applying these methods to derivatives of this compound could lead to novel linear amino-alcohols or other rearranged products, significantly expanding the structural diversity accessible from this starting material.
Building Block for Complex Targets: The compound is a key intermediate for synthesizing more complex molecules. Its role in the synthesis of potent CCR5 receptor antagonists, which are potential anti-HIV agents, highlights its value. nih.gov The iodopropyl group allows for the introduction of various pharmacophoric elements through nucleophilic substitution reactions. caltech.edumolaid.com
By systematically exploring these reaction pathways, chemists can generate novel compound libraries with diverse structural and electronic properties, increasing the probability of discovering molecules with valuable biological or material properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Iodopropyl)pyrrolidine, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React pyrrolidine with 1-iodo-3-chloropropane under basic conditions (e.g., K₂CO₃ in acetonitrile). Monitor reaction progress via TLC or GC-MS .
- Optimization : Adjust temperature (40–80°C) and solvent polarity (e.g., DMF vs. THF) to favor SN2 mechanisms. Iodide’s superior leaving-group ability compared to chloride may reduce side reactions like elimination .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Confirm purity via NMR (δ 3.2–3.5 ppm for pyrrolidine protons) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR : Analyze H and C spectra to confirm substitution patterns (e.g., iodopropyl chain integration).
- FT-IR : Identify C-I stretching vibrations (~500 cm⁻¹) and pyrrolidine ring vibrations .
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (expected m/z: ~267 for [M+H]⁺).
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Key Considerations :
- Catalytic Systems : Evaluate Pd(0)/Pd(II) catalysts (e.g., Suzuki-Miyaura coupling). The iodopropyl group’s steric bulk may require ligands like XPhos to enhance catalytic efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in metal-mediated reactions.
- Competing Pathways : Monitor for β-hydride elimination, particularly in Heck reactions, using deuterated solvents to track intermediates .
Q. How can computational methods predict and optimize reaction pathways involving this compound?
- Approach :
- DFT Calculations : Model transition states (e.g., Gaussian 16) to compare SN1 vs. SN2 mechanisms. Iodide’s polarizability may lower activation energy in SN2 pathways .
- Reaction Design : Integrate ICReDD’s workflow—combine quantum chemical calculations (e.g., Gibbs free energy profiles) with high-throughput experimentation to identify optimal conditions .
Data Contradictions and Resolution Strategies
Q. Discrepancies in reported solubility profiles: How should researchers address inconsistencies?
- Example : Some studies report high solubility in chloroform, while others note limited solubility.
- Resolution :
- Experimental Replication : Test solubility across solvents (e.g., DCM, THF, ethanol) under controlled temperatures.
- Crystallography : Perform X-ray diffraction to assess crystal packing effects, which may explain variability .
Experimental Design and Optimization
Q. What factorial design approaches are suitable for optimizing iodopropyl-pyrrolidine reactions?
- Design Framework :
- Variables : Temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity.
- Response Surface Methodology (RSM) : Use a central composite design to model interactions and identify maxima in yield .
- Case Study :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 1 | 5 | 3 |
| Solvent | THF | DMF | DMF |
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
